CYP2C19 Enzymatic Inhibition: Target Compound versus Des-Methyl Analog and Class Baseline
The target compound demonstrates measurable but weak inhibition of recombinant CYP2C19 with a Ki of 50,000 nM (50 µM), as reported in the ChEMBL-curated BindingDB entry for this compound [1]. By contrast, the des-methyl analog (N-(11-Oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide, CAS 223261-49-2) lacks publicly reported CYP2C19 inhibition data, meaning that CYP interaction liability cannot be inferred by simple extrapolation from the des-methyl scaffold . Given that the target compound's Ki of 50 µM falls well above typical drug-drug interaction concern thresholds (generally <10 µM), the CYP2C19 liability is classified as low.
| Evidence Dimension | CYP2C19 inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 50,000 nM (50 µM) |
| Comparator Or Baseline | Des-methyl analog (CAS 223261-49-2): no publicly available CYP2C19 data. Class baseline: typical drug-drug interaction concern threshold <10,000 nM. |
| Quantified Difference | Target compound Ki exceeds typical concern threshold by ~5-fold. Inability to calculate differential versus des-methyl analog due to absent comparator data. |
| Conditions | Recombinant CYP2C19 enzyme; 3-O-methylfluorescein substrate; 3 min preincubation; assay curated by ChEMBL from Amgen data. |
Why This Matters
Procurement for ADME/Tox screening panels requires compound-specific CYP inhibition data because CYP2C19 metabolizes approximately 10% of clinically used drugs; assuming class-level CYP behavior can lead to erroneous DDI risk assessment.
- [1] BindingDB. Entry BDBM50380527 (CHEMBL2018913). Affinity Data: Ki = 5.00E+4 nM. Assay Description: Inhibition of recombinant CYP2C19 using 3-O-methylfluorescein as substrate preincubated for 3 mins. Curated by ChEMBL from Amgen. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380527 View Source
